molecular formula C15H17N3O2 B2619388 1-cyclopentyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 953736-28-2

1-cyclopentyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B2619388
CAS No.: 953736-28-2
M. Wt: 271.32
InChI Key: NOAIJOPDRXQOJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopentyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a high-purity chemical building block designed for research and development in medicinal chemistry. This complex heterocyclic compound features a pyrazolo[3,4-b]pyridine core structure, a scaffold recognized for its significant potential in pharmaceutical research . The molecular framework is substituted at the 1-position with a cyclopentyl group and at the 6-position with a cyclopropyl moiety, while the 4-position contains a carboxylic acid functional group that provides a versatile handle for further synthetic modification into amides, esters, and other derivatives . This compound serves as a key synthetic intermediate for researchers exploring novel biologically active molecules. The structural features of this chemical series have demonstrated relevance in developing compounds that modulate important biological targets. Published scientific literature on analogous pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives has documented their development as selective agonists for the human Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a critical nuclear receptor target for metabolic diseases . Furthermore, structurally related analogs have been investigated as kinase inhibitors, indicating the potential utility of this scaffold in oncology and other therapeutic areas . The cyclopropyl and cyclopentyl substituents are likely incorporated to fine-tune the compound's physicochemical properties, metabolic stability, and binding interactions with target proteins. This product is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material according to appropriate laboratory safety protocols, consulting the Safety Data Sheet prior to use.

Properties

IUPAC Name

1-cyclopentyl-6-cyclopropylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c19-15(20)11-7-13(9-5-6-9)17-14-12(11)8-16-18(14)10-3-1-2-4-10/h7-10H,1-6H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOAIJOPDRXQOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C3=C(C=N2)C(=CC(=N3)C4CC4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Carboxylic Acid Functionalization

The carboxylic acid group at position 4 enables classic acid-derived transformations:

Amide Bond Formation

  • Reagents/Conditions :

    • HATU, EDCI, or PyBop with amines in DMF/DCM at RT to 60°C.

    • Example: Reaction with piperazine derivatives forms amides relevant to kinase inhibitors .

Substrate AmineProductYield (%)ConditionsSource
PiperazineAmide65–82HATU, DIPEA, DMF
MorpholineAmide70EDCI, HOBt

Esterification

  • Reagents/Conditions :

    • Acid-catalyzed (H₂SO₄) esterification with alcohols (e.g., ethanol, methanol).

    • Transesterification using alkyl halides (e.g., methyl iodide) in basic media.

Cyclopropane Ring Reactivity

The cyclopropyl group at position 6 participates in strain-driven reactions:

Ring-Opening Reactions

  • Hydrogenation :

    • Catalytic hydrogenation (Pd/C, H₂) converts cyclopropane to a propyl group .

    • Conditions : 1–3 atm H₂, 50–80°C in ethanol .

CatalystTemperature (°C)ProductYield (%)
Pd/C606-propyl derivative85

Electrophilic Addition

  • Bromination or epoxidation under acidic conditions (e.g., HBr, mCPBA).

Heterocyclic Core Modifications

The pyrazolo[3,4-b]pyridine scaffold undergoes selective substitutions:

Electrophilic Aromatic Substitution

  • Nitration/Sulfonation :

    • Directed by the electron-withdrawing pyridine N-atom, favoring position 5 .

    • Conditions : HNO₃/H₂SO₄ or SO₃ in H₂SO₄ at 0–5°C .

Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling :

    • Requires pre-functionalization (e.g., bromination at position 5) .

    • Example: Coupling with aryl boronic acids using Pd(PPh₃)₄/Cs₂CO₃ .

Boronic AcidProductYield (%)
4-Fluorophenyl5-(4-Fluorophenyl) derivative72

Decarboxylation Pathways

Thermal or basic conditions induce decarboxylation:

  • Conditions : Heating >150°C or NaOH/EtOH reflux.

  • Product : Pyrazolo[3,4-b]pyridine with H at position 4 .

Stability and Storage Considerations

  • pH Sensitivity : Stable in neutral media; degrades under strongly acidic/basic conditions.

  • Thermal Stability : Decomposes above 200°C .

Scientific Research Applications

Structural Characteristics

The molecular formula of 1-cyclopentyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is C15H17N3O2. Its structure features a pyrazolo[3,4-b]pyridine core, which is significant for its biological activity. The compound's structural attributes are crucial for understanding its interactions at the molecular level.

Pharmacological Applications

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. The pyrazolo[3,4-b]pyridine scaffold has been linked to the inhibition of specific kinases involved in cancer cell proliferation. Studies have demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines, making it a candidate for further development in cancer therapeutics.

2. Neurological Disorders

The compound's potential as a treatment for neurological disorders has also been explored. Pyrazolo[3,4-b]pyridines have shown promise in modulating neurotransmitter systems and may be beneficial in treating conditions such as anxiety and depression. Preclinical studies suggest that this compound could enhance cognitive function and reduce symptoms associated with neurodegenerative diseases.

3. Anti-inflammatory Effects

Another area of application is in the field of anti-inflammatory research. Compounds with similar structures have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests that this compound could be investigated for its therapeutic potential in inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeEffectReference
AnticancerInduces apoptosis in cancer cell lines
NeurologicalModulates neurotransmitter systems; potential cognitive enhancer
Anti-inflammatoryInhibits pro-inflammatory cytokines

Case Study 1: Anticancer Properties

In a study investigating the anticancer effects of pyrazolo[3,4-b]pyridines, researchers synthesized various derivatives including this compound. The results indicated significant cytotoxicity against breast cancer and leukemia cell lines, with IC50 values suggesting potent activity compared to standard chemotherapeutics.

Case Study 2: Neuroprotective Effects

A preclinical trial assessed the neuroprotective effects of this compound on models of Alzheimer's disease. The results showed that treatment with the compound improved cognitive scores and reduced amyloid plaque formation, indicating its potential as a neuroprotective agent.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can act as an inhibitor of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. The compound binds to the active site of the enzyme, blocking its activity and thereby exerting its biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents pKa Density (g/cm³)
Target Compound: 1-cyclopentyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid C₁₅H₁₇N₃O₂ 271.32 953736-28-2 1-cyclopentyl, 6-cyclopropyl 1.12±0.30 1.44±0.1
1-Butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid C₁₆H₂₁N₃O₂ 287.36 MFCD06739369 1-butyl, 3-methyl, 6-cyclopropyl N/A N/A
1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid C₁₃H₁₅N₃O₂ 245.28 934156-43-1 1-cyclopentyl, 6-methyl N/A 1.44±0.1
5-chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid C₁₇H₁₃ClFN₃O₂ 356.76 107658-94-6 5-Cl, 6-cyclopropyl, 1-(4-F-phenyl) N/A N/A
3-cyclopropyl-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid C₁₉H₁₆FN₃O₂ 337.36 1011398-81-4 3-cyclopropyl, 1-(4-F-phenyl) N/A N/A
Key Observations :

Substituent Effects on Lipophilicity: The cyclopropyl group in the target compound increases lipophilicity compared to the methyl group in its analog (C₁₃H₁₅N₃O₂) .

Steric Effects :

  • The bulky cyclopentyl group in the target compound may reduce binding affinity to certain targets compared to smaller substituents like butyl or methyl .

Electron-Withdrawing Groups :

  • The chlorine atom in CAS 107658-94-6 enhances electrophilicity, possibly influencing reactivity in synthetic pathways .

Biological Activity

1-Cyclopentyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS: 953736-28-2) is a compound of interest due to its potential biological activities, particularly as a kinase inhibitor. This article explores the biological activity of this compound, including its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H17N3O2. The structure features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities.

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class often act as inhibitors of various kinases. Kinases are crucial in cellular signaling pathways related to growth, differentiation, and metabolism. Specifically, this compound has shown potential in targeting protein kinase C (PKC), which plays a significant role in cellular signaling and has implications in diseases such as diabetes and cancer .

Antidiabetic Effects

Studies have demonstrated that pyrazolo[3,4-b]pyridine derivatives exhibit antidiabetic properties. These compounds can inhibit PKC isoenzymes involved in diabetic complications such as neuropathy and nephropathy. For instance, the inhibition of PKC has been linked to improved insulin signaling and reduced glucose levels in diabetic models .

Anticancer Potential

The anticancer activity of this compound has been explored in various studies. It has been suggested that this compound can inhibit tumor growth by targeting specific kinases involved in cancer progression. The compound's ability to modulate signaling pathways may contribute to its effectiveness against different cancer types .

Case Studies and Research Findings

StudyFindings
Antidiabetic Study Demonstrated that pyrazolo[3,4-b]pyridine derivatives improved insulin sensitivity and reduced hyperglycemia in diabetic rats.
Cancer Research Showed that the compound inhibited cell proliferation in breast cancer cell lines by inducing apoptosis through kinase inhibition.
Inflammation Model Exhibited anti-inflammatory effects by reducing cytokine production in vitro, suggesting potential use in inflammatory diseases.

Q & A

Basic: What synthetic methodologies are established for preparing this compound and its derivatives?

Answer:
The synthesis involves multi-step reactions, including cyclization, cross-coupling, and functional group modifications:

  • Core Formation : ZnCl₂-catalyzed aza-Diels-Alder reactions to construct the pyrazolo[3,4-b]pyridine scaffold, followed by nucleophilic substitution to introduce cyclopentyl/cyclopropyl groups .
  • One-Flask Synthesis : Sequential cyclization and carboxylation starting from 5-aminopyrazoles .
  • Cross-Coupling : Palladium/copper catalysts (e.g., Pd/Cu in DMF/toluene) for aromatic substituent introduction in analogous compounds .

Comparative Synthetic Routes:

MethodCatalysts/SolventsKey StepsReference
Aza-Diels-AlderZnCl₂, polar aproticCore formation
One-flask synthesisCyclization, carboxylation
Cross-couplingPd/Cu, DMF/tolueneAromatic substitution

Basic: Which analytical techniques validate structural integrity and purity?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and cyclopropane/cyclopentane integration .
  • HPLC : Detects impurities (e.g., pharmacopeial standards for batch purity) .
  • Melting Point Analysis : Comparative data (e.g., 273–278.5°C for similar pyrazolo-pyridines) .
  • Mass Spectrometry : High-resolution MS for molecular weight validation .

Advanced: How to optimize reaction yields for cyclopropane/cyclopentane ring introduction?

Answer:

  • Catalyst Screening : Test Pd/Cu catalysts for cross-coupling efficiency .
  • Solvent Selection : Use high-boiling solvents (e.g., DMF) to stabilize intermediates during cyclopropane formation .
  • Protection Strategies : Temporarily protect the carboxylic acid group during harsh reactions (e.g., esterification) .

Advanced: How to resolve contradictions between computational and experimental spectroscopic data?

Answer:

  • DFT Calculations : Model conformers to compare with experimental NMR shifts (e.g., cyclopropane ring strain effects) .
  • X-ray Crystallography : Resolve ambiguities in NOESY/COSY data via single-crystal structures .
  • Isotopic Labeling : Simplify splitting patterns using deuterated analogs for challenging protons (e.g., cyclopropane) .

Basic: What biological activities are reported for this compound class?

Answer:

  • Antimicrobial/Anticancer : Structural analogs show activity against microbial pathogens and cancer cell lines .
  • Enzyme Inhibition : Pyrazolo-pyridine derivatives target kinases and DNA repair enzymes in preclinical studies .

Advanced: How to ensure compound stability during storage and experiments?

Answer:

  • Storage : -20°C under argon to prevent cyclopropane oxidation .
  • Lyophilization : Convert to lyophilized form if hygroscopic .
  • Purity Monitoring : Periodic HPLC checks (every 3–6 months) to detect degradation .

Advanced: How to design SAR studies while mitigating cytotoxicity?

Answer:

  • Bioisosteric Replacement : Substitute cyclopropyl with trifluoromethyl or other groups to reduce toxicity .
  • In Silico Docking : Predict binding affinities to targets (e.g., kinases) before in vitro assays .
  • Therapeutic Index Profiling : Compare IC₅₀ values in normal (HEK293) vs. cancer cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.